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An Objective Comparison of N-Vinyl-2-pyrrolidone (NVP) and Polyethylene Glycol (PEG)

Based Hydrogels for Drug Delivery and Biomedical Applications

In the realm of drug development and tissue engineering, hydrogels have emerged as a

cornerstone technology due to their unique properties, such as high water content,

biocompatibility, and tunable physical characteristics.[1] Among the myriad of synthetic

polymers used for hydrogel fabrication, N-Vinyl-2-pyrrolidone (NVP) and Polyethylene Glycol

(PEG) are two of the most prominent. This guide provides a detailed, objective comparison of

NVP-based and PEG-based hydrogels, supported by experimental data, to assist researchers,

scientists, and drug development professionals in selecting the appropriate material for their

specific application.

Comparative Analysis of Hydrogel Properties
The selection of a hydrogel system is critically dependent on its intrinsic properties. This

section compares NVP and PEG hydrogels based on their biocompatibility, mechanical

strength, swelling behavior, and drug release kinetics.

Biocompatibility
Both PEG and NVP-based polymers are generally considered biocompatible.

PEG Hydrogels: PEG is well-regarded for its excellent biocompatibility and "stealth"

properties, which resist protein adsorption and minimize immune responses.[2][3] This bio-
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inert nature makes PEG hydrogels a popular choice for in vivo applications, including drug

delivery and as scaffolds for tissue regeneration.[2][4] Studies involving the implantation of

PEG-based hydrogels in the brain have shown only a mild inflammatory response,

suggesting good compatibility with sensitive neural tissue.[5][6]

NVP-based Hydrogels: Poly(N-vinyl-2-pyrrolidone) (PVP) is also known for its low toxicity

and biocompatibility. It has been explored as a potential alternative to PEG to confer stealth

properties to drug delivery systems like lipoplexes, with studies indicating a potentially lower

immunogenic response compared to PEGylated systems.[3] Copolymers of NVP with other

materials like chitosan have also been shown to be biocompatible.[7]

Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its application, determining its ability to

withstand physiological stresses.

PEG Hydrogels: The mechanical properties of PEG hydrogels are highly tunable. They can

be adjusted by altering the molecular weight of the PEG precursor and the crosslinking

density.[8][9] Generally, increasing the PEG concentration and decreasing its molecular

weight results in a higher compressive and tensile modulus, creating a stiffer hydrogel.[10]

For instance, the compressive moduli of PEG hydrogels can be modulated over a range from

approximately 13 kPa to 233 kPa.[8] However, a common challenge with purely PEG-based

hydrogels is their often weak mechanical strength and brittle nature, which can limit their use

in load-bearing applications.[8][11]

NVP-based Hydrogels: NVP-based hydrogels, particularly when formulated as

nanocomposites, can exhibit robust mechanical properties. For example, nanocomposite

hydrogels of NVP crosslinked with Laponite XLG have shown comparable or even enhanced

viscoelastic and compressive mechanical properties compared to those crosslinked with

conventional divinyl monomers.[12] The properties of these hydrogels tend to improve as the

clay (crosslinker) content increases.[12]

Swelling Behavior
A hydrogel's ability to absorb and retain water is fundamental to its function, especially in drug

delivery, as it directly influences drug loading and release.[13][14]
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PEG Hydrogels: The swelling ratio of PEG hydrogels is inversely related to the polymer

concentration and crosslink density; higher concentrations and more crosslinking lead to

lower swelling.[9][10] The swelling behavior can also be influenced by environmental pH if

pH-sensitive co-monomers are incorporated. For example, PEG-co-p(Aac/AMPS) hydrogels

exhibit significantly higher swelling at neutral or alkaline pH (pH 7.4) compared to acidic

conditions (pH 1.2).[15]

NVP-based Hydrogels: NVP-based hydrogels also demonstrate significant swelling capacity.

Copolymers of NVP and polyethylene glycol diacrylate (PAC) have shown equilibrium

swelling of around 260-274% in simulated gastric fluid (SGF) and 280-296% in simulated

intestinal fluid (SIF).[16] Interpolymeric hydrogels of NVP, PAC, and chitosan have been

observed to swell more in SGF than in SIF.[7]

Drug Loading and Release Kinetics
The ultimate goal for a drug delivery vehicle is the efficient loading and controlled release of

therapeutic agents.

PEG Hydrogels: PEG hydrogels are versatile drug delivery platforms where release can be

controlled by diffusion, swelling, or chemical degradation of the hydrogel matrix.[1][4] The

release rate can be tuned by adjusting the hydrogel's crosslinking density; a higher density

creates a smaller mesh size, which can slow the diffusion of encapsulated molecules.[4][17]

For pH-sensitive PEG hydrogels, drug release is significantly influenced by the pH of the

surrounding medium, with higher release rates often observed at higher pH values due to

deprotonation of functional groups and subsequent hydrogel swelling.[15][18]

NVP-based Hydrogels: NVP-based hydrogels have also been successfully used for the

controlled release of drugs. For instance, NVP-PAC copolymer hydrogels loaded with the

anti-cancer drug 5-Fluorouracil (5-FU) demonstrated a sustained release over 10 days,

releasing about 50-56% of the entrapped drug.[16] The pH-responsive nature of NVP-based

hydrogels can also be exploited for targeted drug delivery. Copolymers containing chitosan

have shown higher release rates in acidic environments (SGF) compared to more neutral

ones (SIF).[7]
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The following tables summarize the key quantitative performance metrics for NVP-based and

PEG-based hydrogels as reported in the literature.

Table 1: Mechanical Properties

Hydrogel Type
Polymer
Concentration/Com
position

Young's Modulus /
Compressive
Modulus

Citation

PEG-diacrylate
10-40% w/w (3.4k
MW)

Tensile Modulus:
0.04 - 0.89 MPa

[10]

PEG-diacrylate
30% w/w (0.5k-10k

MW)

Tensile Modulus: 0.03

- 3.50 MPa
[10]

PEG-DTT
15-30 wt% (3.4k-20k

MW)

Compressive

Modulus: 13 - 233 kPa
[8]

| PNVP-Laponite XLG | 10 wt% XLG | Storage Modulus (G'): ~10-100 kPa |[12] |

Table 2: Swelling and Drug Release Properties
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Hydrogel Type Condition
Swelling Ratio
(%)

Drug Release
Profile

Citation

Poly[NVP-PAC] SGF (pH 1.2) ~260-274%
~50-56% of 5-
FU released
over 10 days

[16]

Poly[NVP-PAC] SIF (pH 7.4) ~280-296%

(Sequential

release after

SGF)

[16]

PEG-co-

p(Aac/AMPS)
pH 1.2 Low

Low Ketoprofen

release
[15]

PEG-co-

p(Aac/AMPS)
pH 7.4 High

>80%

Ketoprofen

release in 12

hours

[15]

Poly(NVP-PAC)-

Chitosan
SGF (pH 1.2) Higher swelling

Higher release

rate in SGF
[7]

| Poly(NVP-PAC)-Chitosan | SIF (pH 7.4) | Lower swelling | Lower release rate in SIF |[7] |

Experimental Protocols
Detailed and standardized methodologies are essential for the accurate characterization of

hydrogel properties and for comparing findings across different studies.[1][19]

Protocol 1: Swelling Ratio Determination
This protocol measures the ability of a hydrogel to absorb and retain fluid.[20][21]

Preparation: Prepare lyophilized (freeze-dried) hydrogel samples of a known weight (dry

weight, W_d).[22]

Immersion: Immerse the dried hydrogel samples in a specific buffer solution (e.g.,

phosphate-buffered saline (PBS) at pH 7.4, or simulated gastric/intestinal fluid) at a constant

temperature (e.g., 37°C).[23][24]
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Incubation: At predetermined time intervals, remove a hydrogel sample from the solution.

Weighing: Gently blot the surface with filter paper to remove excess surface water and

immediately weigh the sample (swollen weight, W_s).

Equilibrium: Continue this process until the hydrogel weight remains constant, indicating that

equilibrium swelling has been reached.

Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s

- W_d) / W_d] * 100

Protocol 2: Mechanical Characterization (Compression
Testing)
This protocol determines the mechanical stability and stiffness of the hydrogel.[20]

Sample Preparation: Prepare cylindrical hydrogel samples with a uniform diameter and

height, ensuring they are fully swollen to equilibrium in a suitable buffer.

Instrumentation: Use a mechanical testing machine (e.g., an Instron) equipped with a

suitable load cell.[25]

Testing: Place the hydrogel sample between two parallel compression plates. Apply a

compressive force at a constant strain rate (e.g., 1 mm/min).

Data Acquisition: Record the force (stress) and displacement (strain) data until the hydrogel

fractures or reaches a predefined strain limit.

Analysis: Plot the resulting stress-strain curve. The compressive modulus (Young's Modulus,

E) is calculated from the initial linear region of this curve.

Protocol 3: In Vitro Drug Release Study
This protocol evaluates the rate and mechanism of drug release from the hydrogel.[18][19]

Drug Loading: Load the hydrogel with a specific drug during or after polymerization. Quantify

the initial amount of drug loaded.
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Release Medium: Place the drug-loaded hydrogel sample into a known volume of release

medium (e.g., PBS at 37°C) in a container. The setup should be kept under constant, gentle

agitation to ensure sink conditions.[1]

Sampling: At regular time intervals, withdraw a small aliquot of the release medium.

Medium Replacement: Immediately replace the withdrawn volume with an equal volume of

fresh, pre-warmed release medium to maintain a constant total volume.

Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable

analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid

Chromatography (HPLC).[19]

Data Analysis: Calculate the cumulative amount of drug released over time and plot it as a

percentage of the total drug loaded. This release profile can be fitted to various kinetic

models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the release

mechanism.[1][15]
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Caption: Chemical structures of NVP monomer and PEG repeating unit.
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Caption: General experimental workflow for hydrogel synthesis and characterization.
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Caption: Key factors that influence the rate of drug release from a hydrogel matrix.
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Conclusion
Both N-Vinyl-2-pyrrolidone and Polyethylene Glycol serve as excellent foundational materials

for creating hydrogels for biomedical applications.

PEG hydrogels are the more extensively studied of the two, offering a highly biocompatible,

bio-inert, and versatile platform. Their properties are readily tunable, making them suitable

for a wide range of applications, although their mechanical strength can be a limitation.[4][8]

NVP-based hydrogels present a compelling alternative, demonstrating good biocompatibility

and the potential for robust mechanical properties, especially in nanocomposite forms.[12]

Emerging research also suggests they may offer advantages in reducing immunogenicity

compared to PEG.[3]

The choice between NVP and PEG hydrogels will ultimately depend on the specific

requirements of the application. For applications demanding utmost biocompatibility and a well-

established regulatory profile, PEG is a reliable choice. For those requiring enhanced

mechanical strength or potentially lower immunogenicity, NVP-based systems are a promising

and increasingly explored option. The experimental data and protocols provided in this guide

offer a foundational framework for making an informed decision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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